molecular formula C19H21BrN2O B2462085 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946362-67-0

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2462085
M. Wt: 373.294
InChI Key: JLHDBMDUGLQJCT-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions for research, have been explored.

Scientific Research Applications

Sigma Receptor Ligands

The compound 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a structurally related compound to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, has been identified as one of the most potent and selective σ2 receptor ligands. Studies on these types of compounds, including tetrahydroisoquinolinyl benzamides, have focused on understanding the effects of various modifications on the σ receptors, which are implicated in various neurological and psychiatric disorders (Xu, Lever, & Lever, 2007).

Antipsychotic Agent Analogues

Conformationally restricted derivatives of compounds like remoxipride, which are structurally similar to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, have been synthesized and evaluated for their potential as antipsychotic agents. These studies explore the dopamine D-2 receptor inhibition capabilities of such compounds (Norman, Kelley, & Hollingsworth, 1993).

Heterocyclic Transformation Reactions

The compound has been studied in the context of heterocyclic transformation reactions. For example, reactions of similar compounds with various nucleophiles have been investigated to understand their potential biological activities (El-Hashash, Azab, & Morsy, 2016).

Synthesis of Hancock Alkaloids

Research on the synthesis of Hancock alkaloids, which are based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, similar to the compound , has been conducted. These studies are important for understanding the chemical properties and potential applications of such compounds (Davies et al., 2018).

Dimerization Reactions

Methods for the dimerization of aminoquinoline benzamides, related to the compound , have been developed, expanding the understanding of the chemical reactions and potential applications of such compounds (Grigorjeva & Daugulis, 2015).

Binding Affinity Studies

Studies have been conducted on analogs of the compound to understand their binding affinity and selectivity for σ1 and σ2 receptors. Such research is crucial for developing drugs targeting these receptors (Fan, Lever, & Lever, 2011).

Antimicrobial and Antiviral Activity

Research into the antimicrobial and antiviral activities of quinazolinones, structurally similar to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, has been conducted, contributing to the understanding of their potential therapeutic uses (Patel, Mistry, & Desai, 2006); (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

properties

IUPAC Name

2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-22-12-4-5-15-13-14(8-9-18(15)22)10-11-21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHDBMDUGLQJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

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